molecular formula C20H21N3O4 B11641730 methyl (2E)-2-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate

methyl (2E)-2-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate

Cat. No.: B11641730
M. Wt: 367.4 g/mol
InChI Key: HLBBPLYTXDRNEG-FYJGNVAPSA-N
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Description

N’-[(E)-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE typically involves the condensation of an indole derivative with a hydrazide. One common method involves the reaction of 1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOLE-3-CARBALDEHYDE with METHOXYCARBOHYDRAZIDE under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{1-[2-(4-METHOXYPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE]METHOXYCARBOHYDRAZIDE stands out due to its unique structure, which combines an indole moiety with a methoxyphenoxyethyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C20H21N3O4

Molecular Weight

367.4 g/mol

IUPAC Name

methyl N-[(E)-[1-[2-(4-methoxyphenoxy)ethyl]indol-3-yl]methylideneamino]carbamate

InChI

InChI=1S/C20H21N3O4/c1-25-16-7-9-17(10-8-16)27-12-11-23-14-15(13-21-22-20(24)26-2)18-5-3-4-6-19(18)23/h3-10,13-14H,11-12H2,1-2H3,(H,22,24)/b21-13+

InChI Key

HLBBPLYTXDRNEG-FYJGNVAPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=N/NC(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=NNC(=O)OC

Origin of Product

United States

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